molecular formula C21H23N3O3S B3017381 N-(4-(N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)sulfamoyl)phenyl)acetamide CAS No. 1351645-95-8

N-(4-(N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)sulfamoyl)phenyl)acetamide

Cat. No. B3017381
CAS RN: 1351645-95-8
M. Wt: 397.49
InChI Key: PJCQEDGXUPABLG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide was achieved using a Wells–Dawson type heteropolyacid H6P2W18O62 as an acidic solid catalyst under room temperature and acidic conditions. The process involved acylation of sulfamide derivatives in acetonitrile, which yielded the best results. The use of this catalyst is significant as it allows for the reaction to occur efficiently, and the product obtained can be recrystallized in toluene to yield crystals suitable for X-ray study .

Molecular Structure Analysis

The molecular and crystal structure of the synthesized compound was analyzed and compared with the structure of the non-acylated precursor. The study detailed the role of intra- and intermolecular weak interactions within the crystal structure. Using Hirshfeld surfaces analysis, the research identified various weak but directional hydrogen bonds and π interactions. The structure exhibits a sandwich-like arrangement with primary layers of strong hydrogen bonds and secondary layers of weaker interactions .

Chemical Reactions Analysis

Although the provided data does not directly discuss the chemical reactions of N-(4-(N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)sulfamoyl)phenyl)acetamide, the synthesis of polyhydroquinoline derivatives via Hantzsch condensation is relevant. A novel nanosized N-sulfonated Brønsted acidic catalyst was used to promote this synthesis under solvent-free conditions. This method produced hexahydroquinolines with excellent yields and the catalyst demonstrated the ability to be reused multiple times without losing its activity . This suggests that similar catalytic methods could potentially be applied to the synthesis of related compounds like this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide were not explicitly detailed in the provided data. However, the successful crystallization for X-ray study implies that the compound has a stable crystalline form, which is important for determining its physical properties. The use of various analytical methods such as FT-IR, 1H NMR, 13C NMR, mass, XRD, TGA, SEM, and AFM in the characterization of the novel nanosized N-sulfonated Brønsted acidic catalyst indicates the level of detail that would be required to analyze the physical and chemical properties of the compound .

Scientific Research Applications

Structural Aspects and Properties

N-(4-(N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)sulfamoyl)phenyl)acetamide, as part of the isoquinoline derivatives, has been studied for its structural aspects and properties. Research has shown that certain isoquinoline derivatives exhibit strong fluorescence emission and are involved in the formation of crystalline salts and host-guest complexes (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Characterization

Studies have focused on the synthesis and characterization of various isoquinoline derivatives. These studies include the synthesis of novel compounds involving tetrahydroisoquinoline, which are important for investigating their pharmacological activities (Zaki, Radwan, & El-Dean, 2017). Another study achieved the synthesis of 4-aryl-2-methyl-1,2,3,4-tetrahydroisoquinolines, providing a method for total synthesis of certain alkaloids (Toda, Sonobe, Ichikawa, Saitoh, Horiguchi, & Sano, 2000).

Pharmacological Activities

The cytotoxic activity of some novel sulfonamide derivatives, which include compounds related to isoquinoline, has been investigated. This research is crucial in understanding the potential anticancer properties of these compounds (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015). Additionally, the preparation and antibacterial activity of various quinoline derivatives have been studied, highlighting the potential of these compounds in antibacterial applications (Le, Pham, & Nguyen, 2018).

Chemical Reactions and Synthesis

Research has been conducted on the Bischler-Napieralski reaction in liquid sulfur dioxide, which is relevant to the synthesis of compounds such as this compound. This reaction is important for the formation of various amidines and isoquinolines (Tada, Sakuraba, & Tokura, 1960).

Additional Studies

There are additional studies on the synthesis and reactions of isoquinoline derivatives, which contribute to the understanding of their properties and potential applications. This includes the synthesis of highly stabilized isoquinolinium methylides (Tsuge, Kanemasa, Sakamoto, Takenaka, 1988) and the synthesis of analgesic and anti-inflammatory quinazolinyl acetamides (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015).

properties

IUPAC Name

N-[4-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-17(25)23-20-8-10-21(11-9-20)28(26,27)22-13-4-5-14-24-15-12-18-6-2-3-7-19(18)16-24/h2-3,6-11,22H,12-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCQEDGXUPABLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC#CCN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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